N-hexyl-4-methoxybenzenesulfonamide
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Overview
Description
N-hexyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a methoxy group at the para position and an N-hexyl group attached to the sulfonamide nitrogen. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group and the hexyl chain can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while nucleophilic substitution can result in various substituted sulfonamides .
Scientific Research Applications
N-hexyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly as a ligand in the design of HIV protease inhibitors.
Agrochemicals: It serves as a precursor for the synthesis of various agrochemicals used in pest control.
Dyestuff: It is also used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-hexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a ligand in HIV protease inhibitors, it binds to the active site of the protease enzyme, inhibiting its activity and preventing the replication of the virus . The compound’s sulfonamide group can also interact with other biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: A simpler analog without the hexyl group, used in similar applications but with different properties.
Hexyl 4-methylbenzenesulfonate: Another related compound with a methyl group instead of a methoxy group, used in different chemical reactions.
Uniqueness
N-hexyl-4-methoxybenzenesulfonamide is unique due to the presence of both the hexyl and methoxy groups, which confer specific chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable in various applications .
Properties
Molecular Formula |
C13H21NO3S |
---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-hexyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-3-4-5-6-11-14-18(15,16)13-9-7-12(17-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
InChI Key |
VAFJPOXGCNNOHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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